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molecular formula C9H14ClN B1236934 2,4,6-Trimethylaniline hydrochloride CAS No. 6334-11-8

2,4,6-Trimethylaniline hydrochloride

Cat. No. B1236934
M. Wt: 171.67 g/mol
InChI Key: WUYJXWRFOUCHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07307082B2

Procedure details

A solution of 2,4,6-trimethyl-phenylamine (13.5 g, 100 mmol) in diethyl ether (50 mL) was added to a vigorously stirred solution of hydrogen chloride in diethyl ether (1.0 M, 100 mL, 100 mmol) at 0° C., followed by stirring at room temperature for 30 minutes. Removal of the solvent under reduced pressure afforded 2,4,6-trimethyl-phenylamine hydrochloride as an off-white solid (17.2 g, 100%), which was suspended in ethanol (100 mL) and treated with cyanamid (5.0 g, 120 mmol). The resulting solution was heated to reflux for 43 hours and then concentrated under reduced pressure. The viscous residue so obtained was triturated with diethyl ether (2×100 mL) to afford the guanidine hydrochloride IV as an hygroscopic, light brown foam (22 g, 100%; ESIMS m/z (M+H)=178).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[NH2:10].[ClH:11]>C(OCC)C>[ClH:11].[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[NH2:10] |f:3.4|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.CC1=C(C(=CC(=C1)C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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